2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol
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Overview
Description
2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol is a complex organic compound that features a combination of functional groups, including a chlorobenzyl ether, a hydroxypropyl group, and an amino alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol typically involves multiple steps, starting with the preparation of the chlorobenzyl ether. This can be achieved by reacting 4-chlorobenzyl chloride with a suitable alcohol under basic conditions. The resulting chlorobenzyl ether is then subjected to further reactions to introduce the hydroxypropyl and amino groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The chlorobenzyl ether can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while reduction of the amino group can produce secondary or tertiary amines.
Scientific Research Applications
2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s functional groups make it a useful probe in studying biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol exerts its effects involves interactions with various molecular targets. The hydroxypropyl and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The chlorobenzyl ether moiety can interact with hydrophobic regions of proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-((3-((4-Bromobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol: Similar structure but with a bromine atom instead of chlorine.
2-((3-((4-Methylbenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol: Contains a methyl group instead of chlorine.
2-((3-((4-Nitrobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol: Features a nitro group in place of chlorine.
Uniqueness
The presence of the chlorobenzyl ether group in 2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
2-[[3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl]amino]butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO3/c1-2-13(8-17)16-7-14(18)10-19-9-11-3-5-12(15)6-4-11/h3-6,13-14,16-18H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQDUSVCVGWAKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC(COCC1=CC=C(C=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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